molecular formula C12H9ClFNO2S B10976569 2-chloro-4-fluoro-N-phenylbenzenesulfonamide

2-chloro-4-fluoro-N-phenylbenzenesulfonamide

Cat. No.: B10976569
M. Wt: 285.72 g/mol
InChI Key: MPERBKKMOUUIFP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-phenylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Major products are sulfonic acids.

    Reduction: Major products are amines.

Scientific Research Applications

2-Chloro-4-fluoro-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 2-Chloro-4-fluorophenol
  • 2-Chloro-4-fluoronitrobenzene

Uniqueness

2-Chloro-4-fluoro-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and biological activity compared to similar compounds. The sulfonamide group also provides a versatile functional group for further chemical modifications .

Properties

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

2-chloro-4-fluoro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H9ClFNO2S/c13-11-8-9(14)6-7-12(11)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H

InChI Key

MPERBKKMOUUIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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